molecular formula C18H20Cl2FN3O B12510953 1-{4-[(4-Chlorobenzoyl)amino]-2-fluorophenyl}-4-methylhexahydropyrazin-4-ium chloride

1-{4-[(4-Chlorobenzoyl)amino]-2-fluorophenyl}-4-methylhexahydropyrazin-4-ium chloride

Cat. No.: B12510953
M. Wt: 384.3 g/mol
InChI Key: XJMMUKBLOWPFOG-UHFFFAOYSA-N
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Description

1-{4-[(4-Chlorobenzoyl)amino]-2-fluorophenyl}-4-methylhexahydropyrazin-4-ium chloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorobenzoyl group, a fluorophenyl group, and a hexahydropyrazin-4-ium chloride moiety. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-{4-[(4-Chlorobenzoyl)amino]-2-fluorophenyl}-4-methylhexahydropyrazin-4-ium chloride involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-fluoroaniline to form an intermediate product. This intermediate is then reacted with 4-methylhexahydropyrazine under specific conditions to yield the final compound. The reaction conditions typically involve the use of solvents such as chloroform or DMSO and may require catalysts to enhance the reaction rate .

Industrial production methods often involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly used to purify the compound .

Chemical Reactions Analysis

1-{4-[(4-Chlorobenzoyl)amino]-2-fluorophenyl}-4-methylhexahydropyrazin-4-ium chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-{4-[(4-Chlorobenzoyl)amino]-2-fluorophenyl}-4-methylhexahydropyrazin-4-ium chloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Chlorobenzoyl)amino]-2-fluorophenyl}-4-methylhexahydropyrazin-4-ium chloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-{4-[(4-Chlorobenzoyl)amino]-2-fluorophenyl}-4-methylhexahydropyrazin-4-ium chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C18H20Cl2FN3O

Molecular Weight

384.3 g/mol

IUPAC Name

4-chloro-N-[3-fluoro-4-(4-methylpiperazin-4-ium-1-yl)phenyl]benzamide;chloride

InChI

InChI=1S/C18H19ClFN3O.ClH/c1-22-8-10-23(11-9-22)17-7-6-15(12-16(17)20)21-18(24)13-2-4-14(19)5-3-13;/h2-7,12H,8-11H2,1H3,(H,21,24);1H

InChI Key

XJMMUKBLOWPFOG-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)F.[Cl-]

Origin of Product

United States

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